molecular formula C18H21N3O3S B5802328 4-(N-cyclopentylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide

4-(N-cyclopentylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B5802328
M. Wt: 359.4 g/mol
InChI Key: YVEUOAOYKHMCNZ-UHFFFAOYSA-N
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Description

4-(N-cyclopentylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide is a sulfonamide-benzamide hybrid compound characterized by a benzamide core substituted with a cyclopentylsulfamoyl group at the 4-position and a pyridin-2-ylmethylamine moiety at the adjacent amide nitrogen.

Properties

IUPAC Name

4-(cyclopentylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c22-18(20-13-16-7-3-4-12-19-16)14-8-10-17(11-9-14)25(23,24)21-15-5-1-2-6-15/h3-4,7-12,15,21H,1-2,5-6,13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVEUOAOYKHMCNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-cyclopentylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The cyclopentylsulfamoyl group is introduced through a sulfonation reaction, while the pyridin-2-ylmethyl group is added via a nucleophilic substitution reaction. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow systems. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction conditions, including the use of green chemistry principles, is crucial for sustainable industrial production.

Chemical Reactions Analysis

Types of Reactions

4-(N-cyclopentylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.

    Substitution: Halogenating agents, nucleophiles, and electrophiles in various solvents and temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of new functional groups or the replacement of existing ones.

Scientific Research Applications

4-(N-cyclopentylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(N-cyclopentylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Substituents Biological Activity Reference
Target Compound Benzamide + sulfonamide - 4-(N-cyclopentylsulfamoyl)
- N-(pyridin-2-ylmethyl)
Inferred: Potential immunomodulatory or anticancer activity based on analogs N/A
Compound 50 () Benzamide + aminothiazole - 4-(N,N-dimethylsulfamoyl)
- 4-bromophenylthiazole
NF-κB activation enhancer; prolonged signaling in reporter cells
Compound 2D216 () Benzamide + aminothiazole - 4-(piperidin-1-ylsulfonyl)
- 2,5-dimethylphenylthiazole
NF-κB activation enhancer; synergistic with TLR adjuvants
Compound 30 () Salicylamide + sulfonamide - 5-chloro
- 4-(N-(3-fluorophenyl)sulfamoyl)phenethyl
PD-L1 inhibitor (57.15% inhibition); non-cytotoxic
Compound 4 () Anisamide + sulfonamide - 5-chloro-2-methoxy
- 4-(N-(4-fluorophenyl)sulfamoyl)benzyl
PD-L1 inhibitor (53.33% inhibition); anti-proliferative against PC-3 (66.64%)
Compound 31 () Salicylamide + sulfonamide - 5-chloro
- 4-(N-(4-trifluoromethylphenyl)sulfamoyl)phenethyl
PD-L1 inhibitor (51.06% inhibition); anti-proliferative against MCF7, DU-145, PC-3

Key Findings and Substituent Effects

Sulfonamide Substitution Patterns

  • Cyclopentyl vs. Piperidinyl/Dimethyl Groups : The cyclopentylsulfamoyl group in the target compound may offer intermediate steric bulk compared to the piperidinyl group in 2D216 or dimethyl groups in compound 50. This could modulate binding to targets like NF-κB or PD-L1 by balancing hydrophobicity and steric accessibility.
  • Fluorophenyl vs. Cycloalkyl : Fluorinated aryl groups (e.g., in compounds 4, 30, and 31) enhance PD-L1 inhibition, likely due to improved electron-withdrawing effects and π-π stacking. The cyclopentyl group in the target compound may instead prioritize metabolic stability over direct target affinity.

Amide-Linked Moieties

  • Pyridin-2-ylmethyl vs. This feature is shared with anisamide derivatives (e.g., compound 4), which showed dual PD-L1 inhibition and antiproliferative effects.

Cytotoxicity and Selectivity

  • Safety Profile : Sulfonamide-benzamide derivatives in demonstrated low cytotoxicity against fibroblast cell lines, suggesting the target compound may similarly prioritize selectivity.
  • Antiproliferative Activity : Compound 31’s trifluoromethylphenyl group correlated with broad anticancer activity, whereas the target compound’s cyclopentyl group may limit off-target effects.

Implications for Future Research

The structural features of 4-(N-cyclopentylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide position it as a candidate for immunomodulatory or anticancer applications. Key research priorities include:

Target Identification : Testing against NF-κB or PD-L1 pathways, given the activities of analogs.

ADMET Profiling : Comparative studies with compounds 4 and 31 to assess solubility, metabolic stability, and toxicity.

Synthetic Optimization : Introducing halogen or methoxy groups (as in ) to enhance target affinity.

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